Ethyl 2-(2-ethylsulfonylphenyl)acetate

Description

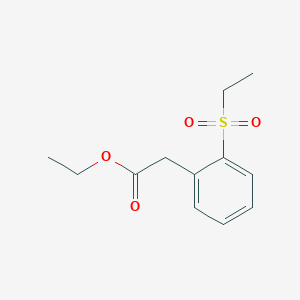

Ethyl 2-(2-ethylsulfonylphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with an ethylsulfonyl (-SO₂C₂H₅) group at the ortho position and an acetoxyethyl (-CH₂COOCH₂CH₃) moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

ethyl 2-(2-ethylsulfonylphenyl)acetate |

InChI |

InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-7-5-6-8-11(10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

HBJCFDFBKHZLEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1S(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Phenylacetic Acid Derivatives

A common approach begins with phenylacetic acid or its derivatives, which undergo sulfonylation to introduce the ethylsulfonyl group.

Step 1: Sulfonylation

Chlorosulfonic acid is added dropwise to phenylacetic acid at 0 °C, followed by stirring overnight at room temperature. This yields 2-(4-(chlorosulfonyl)phenyl)acetic acid, which contains positional isomers. Recrystallization purifies the product.Step 2: Thiolation and Alkylation

The chlorosulfonyl intermediate is converted to a mercapto derivative by reaction with potassium O-ethyl carbonodithioate, followed by hydrolysis under reflux with KOH in ethanol/water. The mercapto acid is then alkylated with bromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 30 °C overnight, yielding ethyl 2-(2-ethylthio)phenylacetate. Subsequent oxidation converts the thioether to the sulfone, completing the ethylsulfonyl substitution.

Esterification of Sulfonylated Phenylacetic Acids

Acid-Catalyzed Esterification

Sulfonylated phenylacetic acids can be esterified using ethanol and a catalytic amount of sulfuric acid at 50 °C overnight. The reaction mixture is then concentrated and extracted to isolate the ethyl ester product with high yields (up to 98% reported for related methyl esters).Base-Mediated Ester Hydrolysis and Re-esterification

In some synthetic routes, methyl esters of sulfonylated phenylacetic acids are hydrolyzed to acids using sodium hydroxide, followed by acidification and re-esterification with ethanol under acidic conditions to give the ethyl ester.

Oxidation of Thioethers to Sulfones

- The thioether intermediate (ethylthio-substituted phenylacetate) is oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is critical to achieve the ethylsulfonyl functionality in the final compound.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation of phenylacetic acid | Chlorosulfonic acid, 0 °C to RT | 0 °C to RT | Overnight | Not specified | Produces chlorosulfonyl intermediate |

| Thiolation | Potassium O-ethyl carbonodithioate, reflux | Reflux | 20 hours | Not specified | Converts chlorosulfonyl to mercapto acid |

| Alkylation | Bromoethane, K2CO3, DMF | 30 °C | Overnight | Not specified | Forms ethylthio derivative |

| Oxidation | Oxidizing agent (e.g., H2O2) | Ambient to reflux | Hours | Not specified | Converts thioether to sulfone |

| Esterification | Ethanol, H2SO4 catalytic | 50 °C | Overnight | Up to 98% | Acid-catalyzed esterification |

Representative Reaction Scheme

- Phenylacetic acid → (chlorosulfonic acid) → 2-(chlorosulfonyl)phenylacetic acid

- 2-(chlorosulfonyl)phenylacetic acid → (potassium O-ethyl carbonodithioate, reflux) → 2-(ethoxycarbonothioylthio)phenylacetic acid

- Hydrolysis → 2-(mercapto)phenylacetic acid

- Alkylation → ethyl 2-(ethylthio)phenylacetate

- Oxidation → ethyl 2-(ethylsulfonyl)phenylacetate

Notes on Purification and Characterization

- Purification is typically achieved by extraction with organic solvents such as ethyl acetate or diethyl ether, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.

- Final products are often purified by recrystallization or flash chromatography.

- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm the sulfone and ester functionalities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-(2-ethylsulfonylphenyl)acetate can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2-ethylsulfonylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which ethyl 2-(2-ethylsulfonylphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The ethylsulfonyl group in the target compound is more electron-withdrawing than sulfanyl (-SPh) or methoxy (-OCH₃) groups, which may reduce nucleophilic aromatic substitution rates compared to halogenated analogs (e.g., 2-fluorophenyl derivatives) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.